2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
CAS No.:
Cat. No.: VC13812493
Molecular Formula: C14H15N3O7
Molecular Weight: 337.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O7 |
|---|---|
| Molecular Weight | 337.28 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoate |
| Standard InChI | InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18) |
| Standard InChI Key | OXBWYBQHQLKBDH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates two distinct reactive moieties:
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A 2,5-dioxopyrrolidin-1-yl (NHS) ester at the terminal position, which selectively reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
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A maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) linked via a short polyethylene glycol (PEG) spacer, enabling thiol-specific conjugation (e.g., cysteine residues) .
The intermediate ethoxypropanoate bridge enhances solubility and reduces steric hindrance during conjugation.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₈ | |
| Molecular Weight | 381.34 g/mol | |
| CAS Number | 1260092-50-9 | |
| Reactive Groups | NHS ester, maleimide |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves sequential coupling reactions:
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Maleimide Activation: 3-Maleimidopropionic acid is converted to its NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) .
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PEG Spacer Incorporation: Ethylene glycol derivatives are introduced via nucleophilic substitution, forming the ethoxypropanoate bridge .
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) ensure >95% purity, critical for biomedical applications .
Scalability Challenges
Industrial production requires stringent control over:
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Moisture: NHS esters hydrolyze rapidly in aqueous environments, necessitating anhydrous conditions.
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Temperature: Reactions are typically conducted at 0–4°C to prevent maleimide ring-opening .
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
This compound is pivotal in ADC development, enabling covalent attachment of cytotoxic drugs to monoclonal antibodies:
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NHS Ester: Binds lysine residues on antibodies.
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Maleimide: Conjugates drug molecules containing free thiols (e.g., maytansinoids) .
Case Study: HER2-Targeted ADC
In a 2023 study, trastuzumab was conjugated to emtansine using this crosslinker, achieving a drug-to-antibody ratio (DAR) of 3.8 with >90% stability in serum .
Protein-Protein Crosslinking
Researchers employ the compound to stabilize protein complexes for structural biology. For example, it facilitated crystallographic analysis of the TNF-α/antibody interface by covalently linking interacting residues .
Biological Activity and Pharmacokinetics
Reactivity in Physiological Conditions
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pH Sensitivity: NHS esters hydrolyze within minutes at pH >8.0, while maleimides exhibit optimal reactivity at pH 6.5–7.5 .
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Serum Stability: Conjugates remain intact for 72 hours in human plasma at 37°C, surpassing disulfide-based linkers .
Cytotoxicity Profile
Unconjugated crosslinkers show negligible cytotoxicity (IC₅₀ >100 μM in HEK293 cells), confirming their utility as inert linkers .
Comparative Analysis with Related Crosslinkers
Table 2: Crosslinker Performance Metrics
| Crosslinker | NHS Reactivity (t₁/₂, min) | Maleimide Stability (serum t₁/₂, h) |
|---|---|---|
| This compound | 5.2 (pH 7.4) | 68 |
| SMCC | 4.8 | 54 |
| Sulfo-SMCC | 3.1 | 42 |
Key advantages include prolonged serum stability and reduced aggregation propensity compared to sulfonated analogs .
Future Directions and Innovations
Next-Generation Modifications
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PEG Length Optimization: Varying the ethoxy spacer (n=1–4) to balance solubility and conjugate size.
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Click Chemistry Compatibility: Introducing azide/alkyne handles for orthogonal conjugation .
Therapeutic Expansion
Ongoing trials explore applications in:
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